molecular formula C10H10N2O2 B011749 5-Methyl-1-phenylimidazolidine-2,4-dione CAS No. 105510-41-6

5-Methyl-1-phenylimidazolidine-2,4-dione

Cat. No.: B011749
CAS No.: 105510-41-6
M. Wt: 190.2 g/mol
InChI Key: ZCAXVIHEALTJJY-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylimidazolidine-2,4-dione is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a phenyl group and a methyl group attached to the imidazolidine ring. This compound is primarily used in proteomics research .

Preparation Methods

The synthesis of 5-Methyl-1-phenylimidazolidine-2,4-dione typically involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Methyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., hydrochloric acid), and specific oxidizing or reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

5-Methyl-1-phenylimidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

5-Methyl-1-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

    1-Phenylimidazolidine-2,4-dione: Lacks the methyl group, resulting in different chemical and biological properties.

    5-Methylimidazolidine-2,4-dione: Lacks the phenyl group, leading to variations in its reactivity and applications.

    1-Methyl-5-phenylimidazolidine-2,4-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methyl-1-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(13)11-10(14)12(7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAXVIHEALTJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385260
Record name 5-methyl-1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105510-41-6
Record name 5-methyl-1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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